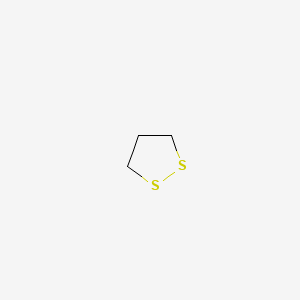

1,2-Dithiolane

Übersicht

Beschreibung

1,2-dithiolane is a dithiolane.

Wissenschaftliche Forschungsanwendungen

Cooperative Self-Assembly and Reversible Cross-Linking

Research by Zhang and Waymouth (2017) demonstrates that 1,2-dithiolane-containing polymers are used in designing responsive and dynamic networks. These polymers exhibit unique behaviors like self-healing and adaptability due to the reversible ring-opening polymerizations of dithiolanes (Zhang & Waymouth, 2017).

Redox Reactions in Biological Systems

Felber et al. (2020) explored the role of 1,2-dithiolanes in redox reactions within biological systems. They found that these compounds are reduced nonspecifically by various thiol reductants, which has implications for the use of 1,2-dithiolanes in chemical biology probes (Felber et al., 2020).

Molecular Electronics

Jang and Goddard (2008) investigated this compound as an anchor group for attaching molecules to metal electrodes in molecular junction devices. This research highlighted the potential of this compound in molecular electronics, especially for its adsorption properties on Au surfaces (Jang & Goddard, 2008).

Dynamic Smart Materials

In the study by Zhang et al. (2022), the focus was on the dynamic chemistry of 1,2-dithiolanes as a structural unit in the design of smart materials. They examined how the reversible polymerization mediated by dynamic covalent disulfide bonds allows for materials that can adapt, respond, repair, and recycle (Zhang, Qu, Feringa, & Tian, 2022).

Peptide Chemistry

Morera, Pinnen, and Lucente (2002) synthesized this compound analogues of leucine for potential use in peptide chemistry. This showcases the integration of this compound in the synthesis of amino acids, contributing to the development of new compounds in medicinal chemistry (Morera, Pinnen, & Lucente, 2002).

Biocidal Properties in Natural Compounds

Mitchell (2013) discussed the occurrence of this compound derivatives in nature, notably in asparagus. The review highlighted the biocidal properties of these compounds and their impact on phenomena like the distinctive urine odor after asparagus consumption (Mitchell, 2013).

Antioxidant Properties

Guillonneau et al. (2003) investigated this compound-based antioxidants, highlighting their importance in cellular defense systems. The study focused on the design and synthesis of lipoic acid analogs, illustrating the potential of this compound in developing improved antioxidants (Guillonneau et al., 2003).

Eigenschaften

CAS-Nummer |

557-22-2 |

|---|---|

Molekularformel |

C3H6S2 |

Molekulargewicht |

106.21 g/mol |

IUPAC-Name |

dithiolane |

InChI |

InChI=1S/C3H6S2/c1-2-4-5-3-1/h1-3H2 |

InChI-Schlüssel |

MUZIZEZCKKMZRT-UHFFFAOYSA-N |

SMILES |

C1CSSC1 |

Kanonische SMILES |

C1CSSC1 |

| 557-22-2 | |

Synonyme |

1,2-dithiolane |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

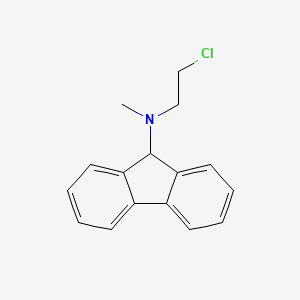

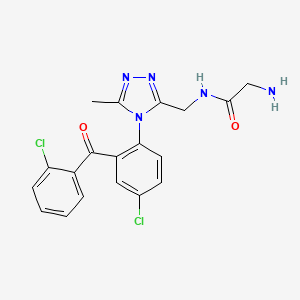

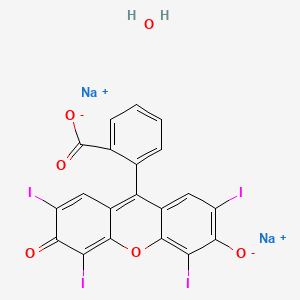

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

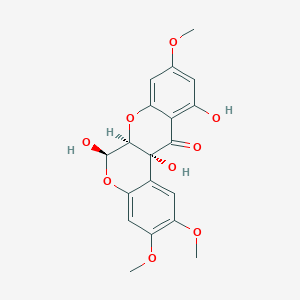

![9-(2-Chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene](/img/structure/B1197408.png)

![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)